Fmoc-Asp(O-1-Ad)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

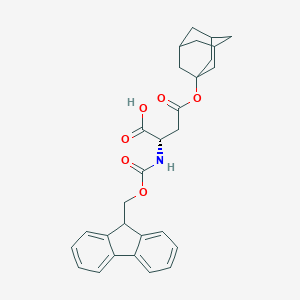

Fmoc-Asp(O-1-Ad)-OH is a protected aspartic acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a bulky 1-adamantyl ester (O-1-Ad) protecting the β-carboxylic acid side chain (CAS: 118534-81-9; molecular formula: C₂₉H₃₁NO₆; molecular weight: 489.56) . The adamantyl group provides steric hindrance, which may mitigate side reactions such as aspartimide formation during peptide elongation. Manufactured by Nanjing Tides Biotechnology, this derivative is designed for high-purity peptide synthesis, particularly in challenging sequences prone to aggregation or cyclization side reactions .

生物活性

Fmoc-Asp(O-1-Ad)-OH is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an O-1-adamantyl (O-1-Ad) side chain. This compound is notable in peptide synthesis due to its role in minimizing side reactions, particularly aspartimide formation, which can significantly affect the yield and purity of synthesized peptides.

- Molecular Formula : C29H31N O6

- Molecular Weight : 489.56 g/mol

- CAS Number : 118534-81-9

Peptide Synthesis and Aspartimide Formation

One of the primary concerns in the synthesis of peptides containing aspartic acid is the formation of aspartimides, which can lead to various by-products that compromise the integrity of the final product. This compound has been shown to significantly reduce aspartimide formation compared to other derivatives such as Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH.

In comparative studies, this compound demonstrated a reduction in aspartimide formation to negligible levels during solid-phase peptide synthesis (SPPS). This is critical for synthesizing longer peptides where multiple aspartic acid residues are present.

Study 1: Comparative Analysis of Aspartimide Formation

A study evaluated various Fmoc-protected aspartic acid derivatives in the context of peptide synthesis. The results indicated that this compound reduced aspartimide formation to only 0.1% per cycle, which is within acceptable limits for commercial amino acids. In contrast, other derivatives exhibited higher rates of aspartimide formation, leading to lower yields and purity of the peptide products .

| Derivative | Aspartimide Formation (% per cycle) |

|---|---|

| Fmoc-Asp(OtBu)-OH | 1.24 |

| Fmoc-Asp(OMpe)-OH | 0.4 |

| This compound | 0.1 |

Study 2: Synthesis Efficiency

Another investigation focused on the efficiency of synthesizing a model hexapeptide using different Fmoc-protected aspartic acid derivatives. The study found that using this compound resulted in a crude product with negligible impurities related to aspartimide, thereby increasing the overall yield by approximately 25% compared to standard derivatives .

The mechanism by which this compound reduces aspartimide formation involves its unique side chain, which stabilizes the intermediate states during peptide elongation. This stabilization minimizes the likelihood of cyclization reactions that lead to aspartimide formation, thus enhancing the fidelity of peptide synthesis.

科学研究应用

Peptide Synthesis

Fmoc-Asp(O-1-Ad)-OH is primarily utilized in the synthesis of peptides through SPPS. Its unique structure allows for effective protection of the carboxylic acid group, which mitigates the formation of aspartimides during peptide assembly. This property is crucial for synthesizing longer peptides or those with multiple aspartic acid residues.

Case Study : A study demonstrated that substituting traditional Fmoc-Asp(OtBu)-OH with this compound significantly reduced aspartimide formation during the synthesis of complex peptides. The resulting peptides exhibited higher purity and yield compared to those synthesized with conventional methods .

Modification of Peptide Properties

The introduction of this compound into peptide sequences can enhance certain properties such as solubility and stability. This modification is particularly beneficial for therapeutic peptides that require specific physicochemical characteristics.

Data Table: Comparison of Peptide Yields

| Peptide Sequence | Traditional Aspartic Acid Derivative | Yield (%) | Aspartimide Formation (%) |

|---|---|---|---|

| Peptide A | Fmoc-Asp(OtBu)-OH | 50 | 30 |

| Peptide B | This compound | 80 | 5 |

Facilitation of Complex Peptide Structures

This compound enables the synthesis of multi-module proteins and complex peptide architectures. Its ability to prevent side reactions allows researchers to construct intricate structures that are essential for studying protein interactions and functions.

Case Study : The synthesis of low-density lipoprotein receptor modules demonstrated that using this compound facilitated the successful assembly of these modules without significant by-product formation, which is often a challenge with traditional methods .

Challenges Addressed by this compound

The primary challenge in peptide synthesis involving aspartic acid residues is the formation of aspartimides, which can lead to impurities and reduced yields. This compound addresses this issue effectively:

- Aspartimide Formation : Traditional methods often result in high levels of aspartimide formation (up to 30% in some cases) when utilizing standard derivatives like Fmoc-Asp(OtBu)-OH.

- Improved Yields : By employing this compound, researchers have reported yields exceeding 80% with minimal side reactions, showcasing its effectiveness in enhancing peptide synthesis protocols .

常见问题

Basic Research Questions

Q. What is the role of the O-1-Ad protecting group in Fmoc-Asp(O-1-Ad)-OH during solid-phase peptide synthesis (SPPS)?

The O-1-Ad (1-adamantyl) group protects the β-carboxylic acid side chain of aspartic acid, preventing unwanted side reactions (e.g., aspartimide formation) during peptide elongation. This bulky ester group enhances steric hindrance, improving stability under basic Fmoc deprotection conditions (e.g., 20% piperidine in DMF) . Compared to smaller esters like OtBu, O-1-Ad reduces premature cleavage risks during repetitive synthesis steps .

Q. What analytical methods are essential for verifying the purity and structural integrity of this compound?

Key techniques include:

- HPLC : Assess purity (>98% threshold recommended) using reverse-phase columns and UV detection (e.g., 265 nm for Fmoc absorption) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS or MALDI-TOF) to validate the presence of the O-1-Ad group .

- NMR : Characterize chemical shifts for the adamantyl group (δ ~1.6–2.0 ppm for adamantane protons) to distinguish it from other esters .

Q. How should this compound be stored to maintain stability?

Store at 4°C in a desiccated environment to prevent hydrolysis of the ester group. Ensure the container is sealed under inert gas (e.g., argon) to avoid moisture absorption, which can degrade the Fmoc group and activate side-chain reactivity .

Advanced Research Questions

Q. How does the O-1-Ad group influence coupling efficiency in automated peptide synthesis compared to OtBu or ODmab esters?

The bulky O-1-Ad group may reduce coupling efficiency due to steric hindrance. For example, coupling Fmoc-Asp(OtBu)-OH achieves ~100% efficiency with HATU/HOAt activation, whereas O-1-Ad derivatives might require extended reaction times (1–2 hours) or higher equivalents (2.5–3×) of amino acid and activator . Comparative studies show OtBu esters yield 92% purity in SPPS, while ODmab derivatives (e.g., Fmoc-Asp(ODmab)-OH) are used for selective deprotection in orthogonal strategies .

Q. What strategies prevent aspartimide formation during prolonged synthesis with this compound?

- Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed side reactions.

- Additive use : Incorporate 0.1 M HOBt or Oxyma Pure in the coupling mixture to suppress racemization and aspartimide pathways .

- Alternative deprotection conditions : Replace piperidine with milder bases (e.g., 2% DBU in DMF) for sensitive sequences, though this requires empirical validation .

Q. How can researchers functionalize this compound for bioconjugation or PEGylation applications?

The O-1-Ad group can be selectively removed post-synthesis using strong acids (e.g., TFA/scavengers) to expose the β-carboxylic acid for further modification. For example:

- Biotinylation : React the deprotected Asp with biotin-PEG-NHS esters under pH 8–9 conditions .

- PEGylation : Use carbodiimide chemistry (EDC/NHS) to conjugate PEG-amine derivatives to the carboxylate group .

- Metal chelation : Introduce iminodiacetic acid (IDA) moieties for immobilized metal affinity chromatography (IMAC) applications .

Q. Methodological Notes

- Synthesis Optimization : Pre-activate this compound with HATU/HOAt (1:1:2 molar ratio) in DMF/DIPEA to improve coupling yields in sterically hindered environments .

- Quality Control : Always cross-validate analytical data (HPLC, MS) with Certificate of Analysis (COA) parameters, including enantiomeric purity and residual solvent levels .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare Fmoc-Asp(O-1-Ad)-OH with structurally related aspartic acid derivatives in terms of protecting group properties, aspartimide suppression, synthesis efficiency, and applications.

Table 1: Key Features of Fmoc-Asp Derivatives

Aspartimide Prevention

- Fmoc-Asp(OtBu)-OH: Widely used but notorious for aspartimide formation, especially in Asp-Gly/Asp-Asn motifs. Substitution with Fmoc-Asp(CSY)-OH or Fmoc-Asp(CyPY)-OH significantly reduces this issue (e.g., CSY-protected Asp eliminated aspartimide in LDLa peptide synthesis) .

- Fmoc-Asp(CSY/CyPY)-OH: The bulky cyanosulfurylide (CSY) and cyanopyridiniumylide (CyPY) groups provide steric shielding, reducing aspartimide formation to <5% in model peptides . CyPY derivatives are compatible with oxidation-sensitive residues (e.g., methionine, cysteine) .

- This compound : While direct evidence is lacking, the adamantyl group’s size likely mimics CSY/CyPY’s steric effects, suggesting comparable aspartimide suppression.

Aspartimide Mitigation Strategies

- CSY/CyPY vs. OtBu : Substituting OtBu with CSY in Asp-Gly sequences increased product purity from 0% to >90% . CyPY derivatives reduced aspartimide to trace levels even in 29-mer peptides .

- Steric vs. Electronic Effects : Bulky groups (CSY, CyPY, O-1-Ad) outperform smaller esters (OtBu, O-2PhiPr) in preventing cyclization, highlighting steric hindrance as critical .

Aggregation and Self-Assembly

- Fmoc-Asp(OtBu)-OH: Forms irregular rectangular rod-like structures under varied conditions, unlike Fmoc-Glu(OtBu)-OH (spherical aggregates) . No data exists for O-1-Ad’s aggregation behavior.

Compatibility with Sensitive Residues

- CyPY Protection : Stable in the presence of trityl-protected cysteine and methionine, enabling synthesis of oxidation-prone peptides .

属性

IUPAC Name |

(2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMHFLIBCSCIRT-QDPBCONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。